molecular formula C11H12ClIO2 B1407704 1-(5-Chloro-2-ethoxy-3-iodo-4-methylphenyl)ethanone CAS No. 1382996-91-9

1-(5-Chloro-2-ethoxy-3-iodo-4-methylphenyl)ethanone

Cat. No. B1407704
M. Wt: 338.57 g/mol
InChI Key: SFAGKEPCFUVVFB-UHFFFAOYSA-N
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Description

“1-(5-Chloro-2-ethoxy-3-iodo-4-methylphenyl)ethanone” is a chemical compound with the molecular formula C11H12ClIO2 . It’s a complex organic compound that contains chlorine, iodine, and ethoxy groups attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of “1-(5-Chloro-2-ethoxy-3-iodo-4-methylphenyl)ethanone” involves a benzene ring substituted with chlorine, iodine, ethoxy (C2H5O-) and methyl (CH3) groups . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.


Physical And Chemical Properties Analysis

The predicted boiling point of “1-(5-Chloro-2-ethoxy-3-iodo-4-methylphenyl)ethanone” is 386.3±42.0 °C and its predicted density is 1.662±0.06 g/cm3 .

properties

IUPAC Name

1-(5-chloro-2-ethoxy-3-iodo-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClIO2/c1-4-15-11-8(7(3)14)5-9(12)6(2)10(11)13/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAGKEPCFUVVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1C(=O)C)Cl)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-ethoxy-3-iodo-4-methylphenyl)ethanone

Synthesis routes and methods

Procedure details

1-(5-Chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone (18.9 g, 60.9 mmol, from Example 60, Step 1) was dissolved in DMF (61 mL). Iodoethane (7.3 mL, 91 mmol) was added followed by potassium carbonate (17.0 g, 120 mmol). The reaction was heated at 60° C. for 1 hour. The mixture was cooled to room temperature, diluted with ether, washed with water, dried over MgSO4, concentrated. The resulting residue was purified on silica gel (eluting with 0 to 10% EtOAc in hexanes) to give the desired product (18.9 g, 91.7%). LCMS calculated for C11H13ClIO2 (M+H)+: m/z=339.0. found: 339.0.
Quantity
18.9 g
Type
reactant
Reaction Step One
Name
Quantity
61 mL
Type
solvent
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
91.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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